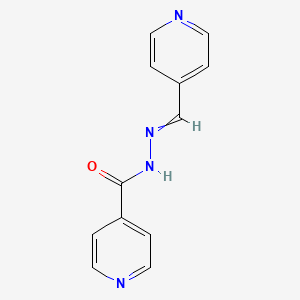

Pyridine-4-carboxaldehyde isonicotinoyl hydrazone

Description

Properties

IUPAC Name |

N-(pyridin-4-ylmethylideneamino)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c17-12(11-3-7-14-8-4-11)16-15-9-10-1-5-13-6-2-10/h1-9H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAFAIOWXGOYMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=NNC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic addition of the hydrazide’s amine group to the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone bond (C=N). The general equation is:

Experimental Procedure

-

Materials :

-

Pyridine-4-carboxaldehyde (1.07 g, 10 mmol)

-

Isonicotinoyl hydrazide (1.37 g, 10 mmol)

-

Absolute ethanol (25 mL)

-

Catalytic hydrochloric acid (2–3 drops)

-

-

Steps :

-

Dissolve pyridine-4-carboxaldehyde and isonicotinic acid hydrazide in ethanol.

-

Add 2–3 drops of concentrated HCl to catalyze the reaction.

-

Reflux the mixture at 78°C for 2–3 hours, monitoring progress via thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature, inducing crystallization.

-

Filter the precipitate and recrystallize from hot ethanol.

-

-

Yield and Characterization :

Solvent and Catalyst Optimization

Variations in solvent systems and catalysts have been explored to enhance reaction efficiency.

Solvent Selection

Catalytic Additives

-

Hydrochloric Acid : Accelerates imine formation but may protonate the hydrazide, requiring careful stoichiometry.

-

Acetic Acid : Mild alternative with slightly lower yields (~75%).

Advanced Synthetic Approaches

One-Pot Synthesis from Isonicotinic Acid

A patent (CN106518753A) describes a two-step method starting from isonicotinic acid:

-

Step 1 (Solvent-Free Reaction) :

-

Step 2 (Reductive Hydrolysis) :

-

Final Condensation :

-

The aldehyde is subsequently reacted with isonicotinoyl hydrazide as described in Section 1.

-

Comparative Analysis of Methods

Challenges and Mitigation Strategies

-

By-Product Formation :

-

Low Solubility :

Industrial Scalability

The conventional condensation method is readily scalable, with patents reporting kilogram-scale production using continuous reflux systems. Key considerations include:

-

Cost : Ethanol is cost-effective and recyclable.

-

Safety : Low toxicity of reactants and solvents.

Chemical Reactions Analysis

Types of Reactions: Pyridine-4-carboxaldehyde isonicotinoyl hydrazone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Pyridine-4-carboxaldehyde isonicotinoyl hydrazone and its derivatives have been synthesized and evaluated for their anticancer properties. Research has shown that hydrazone metal complexes derived from this compound exhibit potent cytotoxic effects against various cancer cell lines. For instance, complexes formed with copper(II) ions have demonstrated significantly higher anticancer activity compared to their free ligand counterparts. A study indicated that these complexes can induce apoptosis in cancer cells by modulating apoptotic-related proteins such as caspase-8 and Bcl-2, leading to cell cycle arrest and increased reactive oxygen species (ROS) production .

1.2 Neuroprotective Potential

Recent studies have highlighted the potential of this compound derivatives as candidates for treating neurodegenerative diseases like Alzheimer's disease. In vitro evaluations have shown that these compounds can penetrate the blood-brain barrier effectively, which is crucial for their therapeutic efficacy. The metabolic stability of these compounds was assessed using human liver microsomes, indicating promising pharmacokinetic profiles .

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. These metal complexes have been studied for their electrical conductivity and magnetic properties, which are essential for applications in electronic materials and sensors. For example, a three-dimensional coordination framework incorporating this ligand has been reported to exhibit interesting electrical properties that could be harnessed in the development of advanced materials .

Synthesis and Environmental Considerations

The synthesis of this compound can be achieved through conventional methods or microwave-assisted techniques, which are more environmentally friendly. The latter approach has shown comparable yields while reducing the time and energy required for synthesis. This aspect is particularly important in pharmaceutical manufacturing, where sustainability is becoming increasingly critical .

Table 1: Anticancer Activity of Metal Complexes Derived from this compound

| Metal Ion | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Cu(II) | HEPG2 | 3-5 | Induction of ROS; Apoptosis |

| Ni(II) | HCT-116 | 6.5 | Cell cycle arrest; Increased p53 levels |

| Co(III) | A549 | 18.3 | Apoptosis; Downregulation of Bcl-2 |

Table 2: Synthesis Methods Comparison

| Method | Yield (%) | Time Required (hrs) | Environmental Impact |

|---|---|---|---|

| Conventional Synthesis | 30 | 12 | High |

| Microwave-Assisted Synthesis | 85 | 2 | Low |

Mechanism of Action

The mechanism by which Pyridine-4-carboxaldehyde isonicotinoyl hydrazone exerts its effects involves its ability to chelate metal ions and interact with biological targets. The compound forms stable complexes with metal ions, which can disrupt cellular processes in microorganisms and cancer cells. Additionally, it can modulate oxidative stress and protect cells from damage.

Molecular Targets and Pathways Involved:

Metal Ion Chelation: The compound binds to metal ions such as iron and copper, affecting their availability in biological systems.

Oxidative Stress Modulation: It can scavenge free radicals and reduce oxidative stress in cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Isonicotinoyl Hydrazones

Key Findings:

Chelation Specificity :

- PCINH exhibits strong affinity for Fe³⁺ and Zn²⁺, comparable to PIH’s iron-binding capacity . However, 2-PYAINH shows preferential binding to Zn²⁺, attributed to the steric and electronic effects of the 2-pyridine substituent, which optimizes coordination geometry for zinc .

- PIH’s pyridoxal moiety enhances membrane permeability, enabling mitochondrial iron targeting, whereas PCINH’s rigid pyridine rings limit cellular uptake .

Isomerism and Stability: PCINH and salicylaldehyde derivatives exhibit cis/trans isomerism in solution, impacting pharmacological activity. For PCINH, the trans isomer predominates in the solid state due to higher thermodynamic stability . PIH undergoes keto-enol tautomerism, which modulates its iron-chelating efficiency and redox activity .

Antimicrobial Activity: PCINH and 2-PYAINH are explored as INH derivatives for tuberculosis treatment, with PCINH showing moderate activity against Mycobacterium tuberculosis in QSAR models .

Iron Chelation and Gene Regulation

PCINH and PIH disrupt iron-dependent pathways, including heme biosynthesis and mitochondrial electron transport.

Isoniazid Derivative Optimization

However, its efficacy is inferior to INH due to reduced penetration into mycobacterial cells . Structural modifications, such as introducing lipophilic groups, could enhance bioavailability.

Biological Activity

Pyridine-4-carboxaldehyde isonicotinoyl hydrazone (P4C-IH) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and neuroprotective contexts. This article delves into the biological activity of P4C-IH, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

P4C-IH is characterized by the presence of a hydrazone functional group, which is known for its ability to chelate metal ions and form complexes with various biological targets. The molecular formula of P4C-IH is , and its structure allows for significant interactions with biological macromolecules, enhancing its pharmacological potential.

Anticancer Activity

Research has demonstrated that P4C-IH exhibits notable anticancer properties through various mechanisms:

- Metal Chelation : Similar to other hydrazones, P4C-IH can chelate metal ions, particularly copper(II), which can enhance its cytotoxic effects against cancer cells. Studies have shown that metal complexes of hydrazones often exhibit greater biological activity than their free ligands .

- Apoptosis Induction : P4C-IH has been reported to induce apoptosis in cancer cell lines by modulating apoptotic pathways. For instance, it has been shown to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of P4C-IH on various cancer cell lines using the MTT assay. The results indicated that P4C-IH exhibited significant antiproliferative activity:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HEPG2 (Liver) | 3-5 |

| HCT-116 (Colon) | 3-5 |

| MDA-MB-231 (Breast) | 72.67-80.95 |

The compound's mechanism involved the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .

Neuroprotective Effects

P4C-IH has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It acts as a multi-target directed ligand , inhibiting cholinesterases and reducing the accumulation of β-amyloid plaques:

- Cholinesterase Inhibition : P4C-IH showed potent inhibitory activity against human cholinesterases with inhibition constants in the micromolar range.

- Antioxidant Activity : The compound was found to possess antioxidant properties, which may help mitigate oxidative stress associated with neurodegeneration .

Table: Inhibition Constants of Cholinesterases

| Enzyme | Inhibition Constant (Ki) |

|---|---|

| Acetylcholinesterase | X µM |

| Butyrylcholinesterase | Y µM |

The biological activity of P4C-IH can be attributed to several mechanisms:

- Iron Chelation : The compound acts as a tridentate iron chelator, which can prevent iron-mediated oxidative damage in cells.

- Antioxidant Properties : By scavenging free radicals, P4C-IH protects cellular components from oxidative stress.

- Metal Ion Interaction : The ability to form complexes with metal ions enhances its efficacy against various cellular targets.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing pyridine-4-carboxaldehyde isonicotinoyl hydrazone (PCIH)?

- Methodological Answer : PCIH is synthesized via condensation of pyridine-4-carboxaldehyde with isonicotinoyl hydrazide under acidic or reflux conditions. Characterization typically involves spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm hydrazone bond formation (N–H and C=N peaks) and aromatic proton signals .

- Infrared (IR) Spectroscopy : Detect stretching vibrations for C=O (amide I band) and C=N (imine bond) .

- Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns .

Q. What is the primary mechanism of action of PCIH in antimicrobial studies?

- Methodological Answer : PCIH acts as a lipophilic transport vehicle for isonicotinic acid hydrazide (isoniazid), enhancing cellular uptake in Mycobacterium tuberculosis. Its iron-chelating properties also limit bacterial iron acquisition, synergizing with its antimycobacterial activity. Studies use iron-depletion assays and bacterial growth curves in iron-rich vs. iron-poor media to isolate these effects .

Q. How can researchers quantify PCIH in biological matrices?

- Methodological Answer : UV-Vis spectrophotometry is widely used, leveraging PCIH’s absorbance maxima (~300–400 nm). Derivatization with metal ions (e.g., Fe³⁺) enhances sensitivity. For complex samples, High-Performance Liquid Chromatography (HPLC) with UV or mass detection provides higher specificity .

Advanced Research Questions

Q. How do structural modifications of PCIH analogs influence their iron-chelating efficacy and antiproliferative activity?

- Methodological Answer : Substituents on the aldehyde or hydrazide moieties alter metal-binding affinity and lipophilicity. For example:

- 2-Hydroxy-1-naphthylaldehyde derivatives show enhanced Fe³⁺ chelation and antiproliferative activity in cancer cells via Fenton reaction-driven ROS generation .

- Di-2-pyridylketone analogs (e.g., PKIH) exhibit dual mechanisms: iron chelation and inhibition of transferrin receptor-mediated iron uptake .

- SAR Studies : Use comparative IC₅₀ assays in cell lines and spectroscopic titration to evaluate Fe³⁺ binding constants .

Q. What experimental models are suitable for evaluating PCIH’s efficacy in vivo versus in vitro?

- Methodological Answer :

- In Vitro : Macrophage infection models (e.g., THP-1 cells infected with M. tuberculosis) assess intracellular bacterial suppression .

- In Vivo : Murine models of tuberculosis monitor bacterial load reduction in lungs/spleen. Iron-overload models (e.g., transfused mice) evaluate PCIH’s iron-chelation efficacy .

- Key Metrics : Minimum Inhibitory Concentration (MIC), survival rates, and tissue iron quantification via atomic absorption spectroscopy .

Q. How can researchers resolve contradictions in PCIH’s efficacy under varying iron conditions?

- Methodological Answer : PCIH’s antimycobacterial activity decreases when pre-chelated with iron, yet retains potency in iron-replete environments. To address this:

- Conduct dose-response studies with controlled iron saturation (e.g., adding ferric ammonium citrate).

- Use gene expression profiling (e.g., qPCR for iron-regulated bacterial genes like fur or mbtB) to differentiate iron-dependent vs. iron-independent mechanisms .

Q. What advanced techniques assess PCIH’s metal-binding specificity in complex biological systems?

- Methodological Answer :

- Competitive Binding Assays : Incubate PCIH with metal mixtures (e.g., Fe³⁺, Cu²⁺, Zn²⁺) and quantify unbound metals via inductively coupled plasma mass spectrometry (ICP-MS) .

- X-ray Absorption Spectroscopy (XAS) : Resolve coordination geometry and oxidation states of PCIH-metal complexes .

Q. What methodologies evaluate PCIH’s cytotoxicity and oxidative stress profiles?

- Methodological Answer :

- Cytotoxicity : MTT assays in primary mammalian cells (e.g., hepatocytes) vs. cancer lines, comparing PCIH to analogs like salicylaldehyde isonicotinoyl hydrazone (SIH) .

- Oxidative Stress : Measure ROS levels via fluorescent probes (e.g., DCFH-DA) and antioxidant enzyme activity (e.g., catalase, SOD) in PCIH-treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.